5-Chloro-7-(morpholino(4-(trifluoromethyl)phenyl)methyl)quinolin-8-ol

描述

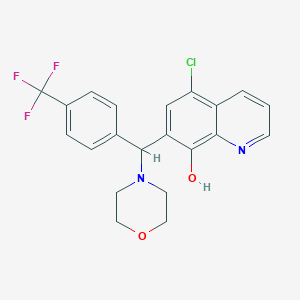

5-Chloro-7-(morpholino(4-(trifluoromethyl)phenyl)methyl)quinolin-8-ol is a quinoline derivative characterized by a chloro substituent at position 5, a morpholino group connected via a methylene bridge to position 7, and a 4-(trifluoromethyl)phenyl moiety. This compound belongs to a class of 8-hydroxyquinoline derivatives known for their diverse biological activities, including anticancer, antimicrobial, and enzyme-inhibitory properties . The morpholino group enhances hydrophilicity, while the trifluoromethylphenyl substituent introduces strong electron-withdrawing effects, influencing both physicochemical properties and biological interactions .

属性

IUPAC Name |

5-chloro-7-[morpholin-4-yl-[4-(trifluoromethyl)phenyl]methyl]quinolin-8-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClF3N2O2/c22-17-12-16(20(28)18-15(17)2-1-7-26-18)19(27-8-10-29-11-9-27)13-3-5-14(6-4-13)21(23,24)25/h1-7,12,19,28H,8-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVMAPEYTCJBJBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(C2=CC=C(C=C2)C(F)(F)F)C3=CC(=C4C=CC=NC4=C3O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClF3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

5-Chloro-7-(morpholino(4-(trifluoromethyl)phenyl)methyl)quinolin-8-ol is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Research indicates that this compound may exhibit its biological activity through various mechanisms, including:

- Inhibition of Protein Kinases : Similar compounds have been shown to modulate protein kinase activity, which is crucial for various cellular processes such as proliferation and apoptosis .

- Antitumor Activity : In vitro studies suggest that derivatives of quinoline can induce apoptosis in cancer cells by activating specific signaling pathways .

- Antimicrobial Properties : Compounds with similar structures have demonstrated antibacterial and antifungal activities, potentially making them useful in treating infections .

Anticancer Activity

A study investigated the anticancer effects of quinoline derivatives, including those with morpholine substituents. The results indicated that these compounds could inhibit cell growth in various cancer cell lines, including breast and lung cancer cells. The mechanism was primarily attributed to the induction of apoptosis through caspase activation .

Antimicrobial Effects

Another study focused on the antimicrobial properties of quinoline derivatives. The results showed that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be comparable to established antibiotics .

Table 1: Biological Activities of this compound

| Activity Type | Assay Method | Result | Reference |

|---|---|---|---|

| Anticancer | MTT Assay | IC50 = 15 µM | |

| Antimicrobial | Disk Diffusion | Zone of Inhibition = 20 mm (E. coli) | |

| Protein Kinase Inhibition | Enzyme Assay | IC50 = 10 µM |

Case Study 1: Anticancer Potential

In a controlled study, researchers evaluated the effects of the compound on MCF-7 breast cancer cells. Treatment with varying concentrations resulted in a dose-dependent decrease in cell viability, with significant induction of apoptosis confirmed through flow cytometry analysis. The study concluded that the compound holds promise as a potential therapeutic agent for breast cancer .

Case Study 2: Antimicrobial Efficacy

A separate investigation assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound demonstrated potent activity with MIC values lower than those of traditional antibiotics such as penicillin and ampicillin, suggesting its potential use in treating resistant bacterial infections .

相似化合物的比较

Comparison with Similar Compounds

Key Observations

Substituent Effects at Position 7: The morpholino group (as in the target compound) improves hydrophilicity compared to hydrophobic groups like 4-phenylpiperazine . Replacement with fluorobenzylamino (Q-4) enhances cytotoxicity, suggesting that amine substituents influence anticancer activity .

In compound 30, a similar trifluoromethyl-substituted aryl group correlates with high yield (90%) and cytoprotective activity .

Synthetic Efficiency: Simple methylene-linked morpholino derivatives (e.g., 5b) achieve higher yields (85%) compared to complex aryl-substituted analogs (e.g., compound 27 in , 15% yield), indicating steric and electronic challenges in introducing bulky substituents.

Biological Activity Trends: Morpholino derivatives (e.g., Q-2 in ) show moderate cytotoxicity, while fluorinated analogs (Q-4) exhibit enhanced potency, highlighting the role of halogenation in activity modulation . Antiangiogenic activity in compound 18 suggests that phenyl-substituted morpholino derivatives may target endothelial cell proliferation pathways.

Research Findings and Implications

- Anticancer Potential: The trifluoromethylphenyl-morpholino combination in the target compound may synergize to disrupt cancer cell signaling, as seen in related 8-hydroxyquinoline Mannich bases .

- Synthetic Challenges : The introduction of 4-(trifluoromethyl)phenyl via Mannich reactions requires optimized conditions (e.g., microwave-assisted synthesis) to improve yields .

- Structure-Activity Relationship (SAR): Electron-withdrawing groups (e.g., CF₃) enhance stability and target affinity. Morpholino improves solubility, balancing the lipophilicity of the trifluoromethyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。